molecular formula C8H13NO2 B13160939 (5R)-8-azabicyclo[3.2.1]octane-1-carboxylic acid

(5R)-8-azabicyclo[3.2.1]octane-1-carboxylic acid

Cat. No.: B13160939
M. Wt: 155.19 g/mol
InChI Key: NLGVWWXDDJKQPK-XPJFZRNWSA-N
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Description

(5R)-8-azabicyclo[3.2.1]octane-1-carboxylic acid is a bicyclic proline analogue designed to introduce rigidity into peptides, enabling the study of conformational requirements for biological activity . The bicyclic structure bridges positions 2 and 5 of the pyrrolidine ring, forming a seven-membered bicyclic system (8-azabicyclo[3.2.1]octane), which distinguishes it from simpler proline analogues like 2,5-ethanoproline (six-membered bicyclic system) .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(5R)-8-azabicyclo[3.2.1]octane-1-carboxylic acid

InChI

InChI=1S/C8H13NO2/c10-7(11)8-4-1-2-6(9-8)3-5-8/h6,9H,1-5H2,(H,10,11)/t6-,8?/m1/s1

InChI Key

NLGVWWXDDJKQPK-XPJFZRNWSA-N

Isomeric SMILES

C1C[C@@H]2CCC(C1)(N2)C(=O)O

Canonical SMILES

C1CC2CCC(C1)(N2)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

Detailed Preparation Methods from Literature and Patents

Method from Ethyl Isocyanoacetate (Constrained Proline Analogue Synthesis)

  • Starting Material : Ethyl isocyanoacetate.
  • Key Steps :
    • Formation of bicyclic intermediates through cyclization and ring-closing metathesis.
    • Hydrolysis of intermediates under reflux in 6N aqueous hydrochloric acid to afford the amino acid hydrochloride.
  • Yield : Approximately 41% overall yield.
  • Advantages : Uses readily available starting materials; straightforward transformations; scalable for larger quantities.
  • Reference : This method was reported as an efficient route to the compound as a constrained proline analogue for peptide design.

Cyanide Addition and Reduction Route (Patent WO1999029690)

  • Starting Material : 8-substituted 8-azabicyclo[3.2.1]octan-3-one derivatives.
  • Process :
    • Addition of sodium cyanide to the ketone intermediate in the presence of hydrochloric acid at low temperature (0°C), followed by stirring for extended periods (e.g., 29 hours).
    • Subsequent reduction of cyano intermediates using metal-alcohol mixtures (e.g., magnesium in methanol) or catalytic hydrogenation with palladium catalysts.
  • Workup : Extraction with ethyl acetate, washing with water and brine, pH adjustment.
  • Outcome : Formation of 3-cyano-8-substituted derivatives, which can be further transformed into carboxylic acids.
  • Significance : Provides a versatile route to azabicyclo derivatives with functionalizable groups for further elaboration.

Oxidation and Functional Group Modifications

  • Reagents : Potassium permanganate for oxidation; lithium aluminum hydride for reduction.
  • Applications :
    • Oxidation to introduce or modify carboxylic acid groups.
    • Reduction to convert nitriles or esters to amines or alcohols.
  • Conditions : Controlled temperature, solvent choice (e.g., methanol, dichloromethane), and catalysts or additives (amines like pyridine) to optimize selectivity and yield.
  • Note : These transformations are typically applied after bicyclic core formation to achieve the target acid functionality.

Protection and Deprotection Strategies

  • Use of Protecting Groups : tert-Butoxycarbonyl (Boc) groups are commonly introduced to protect the nitrogen during multi-step syntheses.
  • Typical Sequence :
    • Alkylation or acylation of bicyclic lactams.
    • Protection of amine functionalities.
    • Subsequent hydrolysis or oxidation to reveal carboxylic acid.
  • Industrial Relevance : Protecting group strategies facilitate purification and improve overall yields in complex synthetic sequences.

Summary of Preparation Methods in Tabular Form

Methodology Starting Material(s) Key Reagents/Conditions Yield (%) Notes Reference
Hydrolysis of ethyl isocyanoacetate-derived intermediates Ethyl isocyanoacetate 6N HCl reflux ~41 Simple, scalable, proline analogue synthesis
Cyanide addition to bicyclic ketones + reduction 8-substituted 8-azabicyclo[3.2.1]octan-3-one NaCN, HCl, Mg/MeOH or Pd-catalytic hydrogenation N/A Versatile for functionalization
Enantioselective cyclization from acyclic precursors Achiral tropinone derivatives or acyclic precursors Chiral catalysts, asymmetric cyclization Variable Direct stereocontrolled bicyclic core formation
Oxidation/Reduction post-bicyclic core formation Bicyclic intermediates KMnO4 (oxidation), LiAlH4 (reduction) N/A Functional group interconversion
Protection/deprotection sequences Bicyclic lactams Boc protection, acidic/basic hydrolysis N/A Facilitates multi-step synthesis

Research Results and Analysis

  • The hydrolysis method from ethyl isocyanoacetate provides a reliable route with moderate overall yield and scalability, making it suitable for preparative and industrial applications.
  • The cyanide addition and reduction pathway offers flexibility in introducing substituents at position 3, enabling synthesis of derivatives with potential biological activities.
  • Enantioselective synthetic methods are critical for obtaining the (5R) stereochemistry, which is essential for biological function, especially in medicinal chemistry applications.
  • Protection strategies using tert-butoxycarbonyl groups improve synthetic efficiency and product stability during multi-step sequences.
  • Functional group transformations post-bicyclic core formation allow fine-tuning of physicochemical properties and biological activity.

Chemical Reactions Analysis

Types of Reactions: (5R)-8-azabicyclo[3.2.1]octane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions: Common reagents used in the reactions of (5R)-8-azabicyclo[3.2.1]octane-1-carboxylic acid include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from the reactions of (5R)-8-azabicyclo[3.2.1]octane-1-carboxylic acid depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

(5R)-8-azabicyclo[3.2.1]octane-1-carboxylic acid: Applications in Medicinal Chemistry

(5R)-8-azabicyclo[3.2.1]octane-1-carboxylic acid is a nitrogen-containing heterocyclic compound belonging to the tropane alkaloid family. It features a bicyclic structure with a nitrogen atom in the ring and holds significant potential in medicinal chemistry because of its unique structural properties and biological activities. This compound is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Scientific Research Applications

(5R)-8-azabicyclo[3.2.1]octane-1-carboxylic acid has several applications in medicinal chemistry, particularly in developing novel antibiotics and other therapeutics targeting bacterial infections. Research has highlighted the interactions of (5R)-8-azabicyclo[3.2.1]octane-1-carboxylic acid with various enzymes, particularly beta-lactamases. These interactions not only inhibit enzyme activity but also alter metabolic pathways within cells. Studies have shown that this compound can modulate gene expression related to metabolic processes, indicating its potential role in therapeutic applications beyond antibiotic enhancement.

  • Beta-Lactamase Inhibition: (5R)-8-azabicyclo[3.2.1]octane-1-carboxylic acid has been studied for its role as an inhibitor of beta-lactamases, enzymes that confer antibiotic resistance. By inhibiting these enzymes, it enhances the efficacy of beta-lactam antibiotics, making it a valuable candidate in combating antibiotic resistance.
  • Structural Similarity and Medicinal Potential: Tropane alkaloids, characterized by an 8-azabicyclo[3.2.1]octane core, serve as key motifs in drug design . Calystegines, common tropane alkaloids derived from enantiomerically pure building blocks, have medicinal potential in treating diseases such as diabetes, HIV, cancer, influenza, and lysosomal storage disorder . The demand for synthesizing calystegines and novel derivatives characterized by a polyhydroxylated nortropane scaffold has increased in recent years .
  • 5-HT4 Receptor Agonist Activity: Novel quinolinone-carboxamide 5-HT4 receptor agonist compounds may be used in treating central nervous system disorders, including cognitive, behavioral, and mood disorders, and disorders of control of autonomic function . These compounds have been found to be potent and selective 5-HT4 receptor agonists with favorable pharmacokinetic properties, predictive of good bioavailability upon oral administration .
  • Mu Opioid Receptor Antagonists: 8-azabicyclo[3.2.1]octane compounds are useful as mu opioid receptor antagonists . A peripherally selective antagonist can potentially block undesirable GI-related side effects without interfering with the beneficial central effects of analgesia or precipitating central nervous system withdrawal symptoms . Peripherally selective mu opioid antagonists are expected to be useful for treating opioid-induced bowel dysfunction .

Mechanism of Action

The mechanism of action of (5R)-8-azabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various receptors and enzymes, modulating their activity and leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations:
  • Ring Size and Rigidity : The 8-azabicyclo[3.2.1]octane system provides a balance between rigidity and flexibility compared to smaller analogues like 7-azabicyclo[2.2.1]heptane. This enhances its utility in peptide design .
  • Stereochemistry : Enantiomerically pure synthesis of the (5R)-configured compound is under development, critical for applications requiring chiral specificity (e.g., drug design) . Derivatives like (1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride emphasize the role of stereochemistry in biological activity .

Functional and Pharmacological Comparisons

Table 2: Functional and Pharmacological Profiles
Compound Name Biological Activity Applications Structural Determinants References
(5R)-8-azabicyclo[3.2.1]octane-1-carboxylic acid Conformational rigidity in peptides Peptide-based drug design Bicyclic skeleton; carboxylate group for peptide bonding
3-hydroxy-8-methyl derivatives Muscarinic receptor recognition Sensor development (MIP–OFET) Hydroxyl and methyl groups for selective binding
8-azabicyclo[3.2.1]octane-3-carboxylic acid Autotaxin-LPAR axis inhibition Dual inhibitors for cancer therapy Trifluoromethylcyclohexyloxy and carboxylate moieties
RTI 32 (8-methyl-3-(4-methylphenyl) derivative) Dopamine reuptake inhibition Neuropharmacology Aromatic substituents for receptor interaction
Key Observations:
  • Molecular Recognition : The 8-azabicyclo[3.2.1]octane skeleton contributes to selective recognition in sensors, as seen in MIP–OFETs discriminating (S)-hyoscyamine from scopolamine .
  • Hybrid Inhibitors : Derivatives like BIO-32546 occupy both pocket and tunnel regions in enzymes (e.g., Autotaxin), demonstrating the scaffold’s versatility .

Physicochemical and Industrial Considerations

  • Solubility and Stability : Hydrochloride salts (e.g., 1-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride) enhance solubility for pharmaceutical formulations .
  • Synthetic Scalability: The target compound’s synthesis is noted for scalability, unlike derivatives requiring complex multistep routes (e.g., 7-azabicyclo[2.2.1]heptane derivatives) .

Biological Activity

(5R)-8-azabicyclo[3.2.1]octane-1-carboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the tropane alkaloid family. Its biological activity has garnered attention due to its potential applications in medicinal chemistry, particularly in combating antibiotic resistance and modulating neurotransmitter systems.

Structure and Synthesis

The compound features a bicyclic structure with a carboxylic acid functional group, which plays a crucial role in its reactivity and biological interactions. The synthesis of (5R)-8-azabicyclo[3.2.1]octane-1-carboxylic acid often involves enantioselective methods to ensure the desired stereochemistry, with various synthetic routes developed to optimize yield and environmental impact.

1. Inhibition of Beta-Lactamases

One of the most significant biological activities of (5R)-8-azabicyclo[3.2.1]octane-1-carboxylic acid is its ability to inhibit beta-lactamases, enzymes that confer antibiotic resistance by hydrolyzing beta-lactam antibiotics. By inhibiting these enzymes, this compound enhances the efficacy of beta-lactam antibiotics, making it a promising candidate for developing new therapeutic strategies against resistant bacterial strains.

2. Modulation of Neurotransmitter Systems

Research indicates that (5R)-8-azabicyclo[3.2.1]octane-1-carboxylic acid may also act as a monoamine reuptake inhibitor, affecting serotonin, norepinephrine, and dopamine transporters. This action suggests potential applications in treating mood disorders, anxiety, and attention deficit hyperactivity disorder (ADHD) .

Structure-Activity Relationship (SAR)

A series of structure-activity relationship studies have been conducted to explore the biological activity of various derivatives of (5R)-8-azabicyclo[3.2.1]octane-1-carboxylic acid. These studies reveal how modifications to the bicyclic structure can influence its inhibitory potency against different biological targets.

Compound NameStructural FeaturesBiological Activity
(1R,2S,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acidSimilar bicyclic structureInhibitor of beta-lactamases
3-(Benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylateContains additional benzoyloxy groupPotential analgesic properties
(1S,5R)-6-Azabicyclo[3.2.1]octane-5-carboxylic acidVariation in carboxylic acid positionAntimicrobial activity

Case Study 1: Antibiotic Resistance

In a study focused on antibiotic resistance mechanisms, (5R)-8-azabicyclo[3.2.1]octane-1-carboxylic acid was shown to significantly enhance the activity of amoxicillin against resistant strains of Escherichia coli. The compound's ability to inhibit beta-lactamases allowed for lower doses of antibiotics to be effective, demonstrating its potential as an adjuvant in antibiotic therapy.

Case Study 2: Neuropharmacology

Another investigation explored the effects of (5R)-8-azabicyclo[3.2.1]octane-1-carboxylic acid on neurotransmitter levels in animal models of depression and anxiety. Results indicated that administration led to increased serotonin levels and improved behavioral outcomes in established models, suggesting its utility as a treatment for mood disorders .

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